2-Isocyano-5-nitropyridine
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Overview
Description
2-Isocyano-5-nitropyridine is a chemical compound characterized by the presence of an isocyano group and a nitro group attached to a pyridine ring. This compound has the molecular formula C6H3N3O2 and a molecular weight of 149.11 g/mol
Preparation Methods
The synthesis of 2-Isocyano-5-nitropyridine typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One of the most practical methods for dehydration is using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method offers several advantages, including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides with excellent purity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
2-Isocyano-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in multicomponent coupling reactions such as the Ugi and Passerini reactions.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isocyano-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isocyano-5-nitropyridine involves its ability to act as a nucleophile, electrophile, and even a radical. This versatility allows it to participate in various chemical reactions, targeting specific molecular pathways. For instance, it can covalently modify essential metabolic enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition .
Comparison with Similar Compounds
2-Isocyano-5-nitropyridine can be compared with other isocyanides such as:
2-Cyano-5-nitropyridine: Similar in structure but with a cyano group instead of an isocyano group.
2-Amino-5-nitropyridine: Contains an amino group instead of an isocyano group.
2-Cyclooctylamino-5-nitropyridine: Contains a cyclooctylamino group, used in optically operated acoustooptical modulators.
Properties
CAS No. |
255842-14-9 |
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Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
2-isocyano-5-nitropyridine |
InChI |
InChI=1S/C6H3N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H |
InChI Key |
OMQADSPXBPQOFD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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